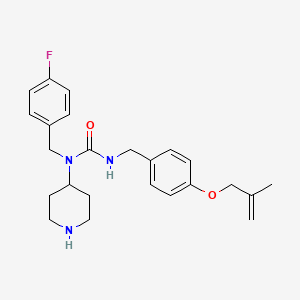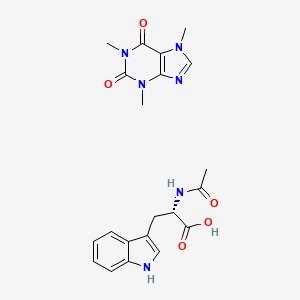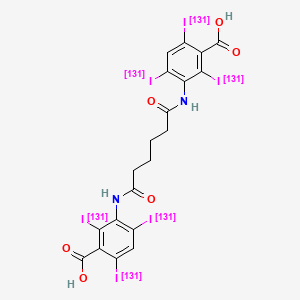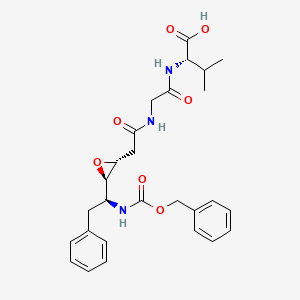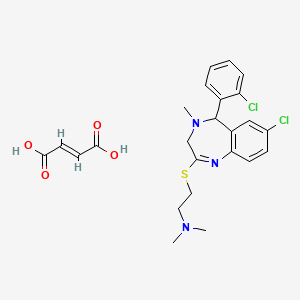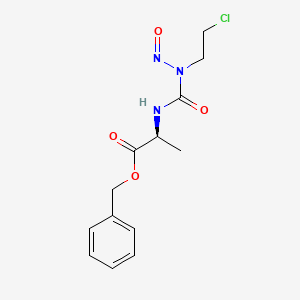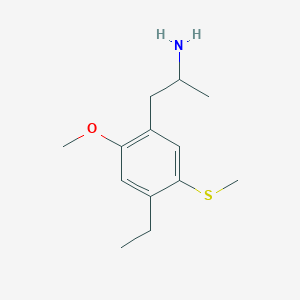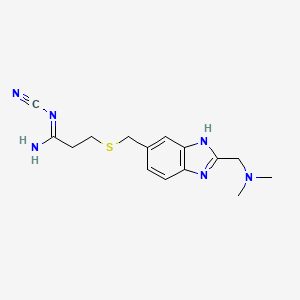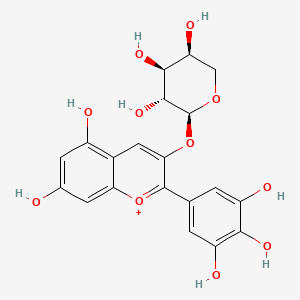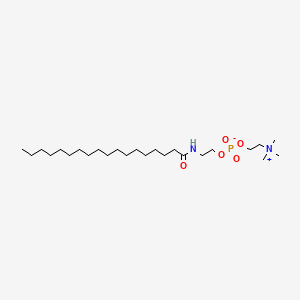
2-Octadecanamidoethyl phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octadecanamidoethyl phosphocholine is a synthetic phospholipid compound It is composed of an octadecanamide group linked to an ethyl phosphocholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanamidoethyl phosphocholine typically involves the following steps:
Preparation of Octadecanamide: Octadecanoic acid is reacted with ammonia or an amine to form octadecanamide.
Formation of Ethyl Phosphocholine: Ethanolamine is phosphorylated using phosphorus oxychloride to produce ethyl phosphocholine.
Coupling Reaction: The octadecanamide is then coupled with ethyl phosphocholine using a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Octadecanamidoethyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphocholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted phosphocholine derivatives.
Aplicaciones Científicas De Investigación
2-Octadecanamidoethyl phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential use in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the development of biocompatible materials and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Octadecanamidoethyl phosphocholine involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and enzymes, affecting cellular processes such as signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with different fatty acid chains.
Sphingomyelin: Another phospholipid found in cell membranes, differing in the sphingosine backbone.
Platelet-activating factor: An ether analogue of phosphatidylcholine with unique biological properties.
Uniqueness
2-Octadecanamidoethyl phosphocholine is unique due to its specific amide linkage and the presence of an octadecanamide group, which imparts distinct physicochemical properties compared to other phospholipids. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
82755-92-8 |
|---|---|
Fórmula molecular |
C25H53N2O5P |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
2-(octadecanoylamino)ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(28)26-21-23-31-33(29,30)32-24-22-27(2,3)4/h5-24H2,1-4H3,(H-,26,28,29,30) |
Clave InChI |
YUPOCVFDWNKTCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCOP(=O)([O-])OCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


